3-(Benzothiazol-6-ylamino)-butyric acid

Description

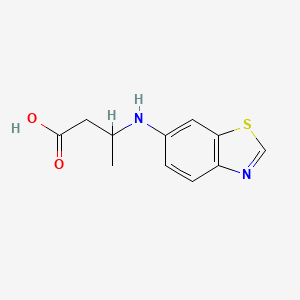

3-(Benzothiazol-6-ylamino)-butyric acid is a synthetic compound combining a benzothiazole moiety with a butyric acid backbone. Benzothiazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of a butyric acid chain may enhance solubility and bioavailability, making this compound a candidate for pharmaceutical or catalytic applications.

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-6-ylamino)butanoic acid |

InChI |

InChI=1S/C11H12N2O2S/c1-7(4-11(14)15)13-8-2-3-9-10(5-8)16-6-12-9/h2-3,5-7,13H,4H2,1H3,(H,14,15) |

InChI Key |

UVNZAASPJMPLGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)NC1=CC2=C(C=C1)N=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

A. Butyric Acid Derivatives

- Butyric Acid (CH₃CH₂CH₂CO₂H): A short-chain fatty acid with applications in pharmaceuticals, biofuels, and flavoring agents. Unlike 3-(Benzothiazol-6-ylamino)-butyric acid, butyric acid lacks heterocyclic modifications, limiting its stability and target specificity.

- 2-Hydroxy-4-(methylthio)-butanoic acid (CAS 583-91-5): A sulfur-containing derivative used in animal feed additives. Its hydroxy and methylthio groups improve metabolic uptake but lack the benzothiazole ring’s electronic properties, which may influence binding affinity in catalytic or therapeutic contexts .

B. Benzothiazole Derivatives

- Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates: These heterocyclic compounds share synthetic pathways involving arylaminobutanoate precursors.

Pharmacological and Industrial Relevance

- Butyric Acid Esters (e.g., butyl butyrate): Used as flavoring agents and extractants.

- Cellulose Acetate Butyrate (CAB): A butyric acid-derived thermoplastic.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.